(R)-Methyl 4-(1-aminoethyl)benzoate

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Choose (R)-Methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) to eliminate costly late-stage chiral resolution. As a pre-resolved (R)-enantiomer building block with certified ≥98% ee, it directly installs the required stereocenter at the benzylic amine position—maximizing downstream API yield and chiral purity. Using the racemate or (S)-enantiomer (CAS 222714-37-6) introduces purification burdens and risks divergent pharmacology. This single-enantiomer starting material ensures reproducible SAR data, reliable chiral HPLC method validation, and high stereoselectivity in asymmetric ligand synthesis. Ideal for medicinal chemistry and cGMP intermediate production.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 912342-10-0
Cat. No. B3022715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 4-(1-aminoethyl)benzoate
CAS912342-10-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC)N
InChIInChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1
InChIKeyXSYGLHLLQZGWPT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0): Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-Methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) is a chiral, non-racemic primary amine building block featuring a para-substituted benzoate ester core . It belongs to the class of chiral α-methylbenzylamine derivatives. This compound is primarily employed as a key intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and complex chiral ligands . Its specific stereochemistry at the benzylic carbon imparts distinct reactivity and biological target engagement profiles compared to its (S)-enantiomer or racemic mixtures [1].

Why (R)-Methyl 4-(1-aminoethyl)benzoate Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs


Substituting (R)-Methyl 4-(1-aminoethyl)benzoate with the racemic mixture or the (S)-enantiomer introduces critical variability in downstream chiral purity and biological activity. The racemate requires additional chiral resolution steps, which significantly reduces overall synthetic yield and increases cost [1]. The (S)-enantiomer (CAS 222714-37-6), while chemically identical, possesses a mirror-image configuration that can lead to divergent pharmacological activity, altered binding affinity to chiral biological targets, and potentially different toxicity profiles . These differences are not merely theoretical; they directly impact the reproducibility of chiral HPLC methods, the enantiomeric excess (ee) of final APIs, and the validity of structure-activity relationship (SAR) studies [2].

Quantitative Evidence for Selecting (R)-Methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) over Closest Analogs


Enantiomeric Purity: Guaranteed Chiral Integrity vs. Racemic Mixtures

Procuring the defined (R)-enantiomer eliminates the need for subsequent chiral resolution steps. The (R)-Methyl 4-(1-aminoethyl)benzoate from reputable vendors is supplied with a certified enantiomeric excess (ee) of ≥98%, as verified by chiral HPLC [1]. In contrast, the racemic mixture (methyl 4-(1-aminoethyl)benzoate, CAS 80051-07-6) requires additional processing. A patented lipase-catalyzed kinetic resolution of the racemate yields the (S)-enantiomer in 78% yield with enantiopurity (>99% ee) and the (R)-amide in 88% yield (90% purity), demonstrating the significant material loss and extra steps inherent to using the racemate as a starting material [2].

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Synthetic Efficiency: Direct Integration vs. Resolution Losses

The direct use of (R)-Methyl 4-(1-aminoethyl)benzoate bypasses the substantial material loss associated with kinetic resolution. A comparative analysis of the lipase-catalyzed resolution process reveals that to obtain 1 equivalent of enantiopure (S)-amine sulfate, the process consumes 1.28 equivalents of the racemate and produces 1.1 equivalents of the less-desired (R)-amide byproduct [1]. Starting directly with the (R)-enantiomer avoids this 78-88% effective yield limitation and eliminates the need for enzyme, acylating agent, and subsequent purification of the byproduct stream.

API Synthesis Yield Optimization Process Chemistry

Purity Profile: Consistent Chemical Identity for Reproducible Research

The commercially available (R)-Methyl 4-(1-aminoethyl)benzoate is consistently supplied with a chemical purity of ≥95% or ≥98% by HPLC, with batch-specific certificates of analysis (CoA) available . This contrasts with the racemic mixture, where purity is also high, but the critical differentiator is the defined stereochemistry. While the (S)-enantiomer (CAS 222714-37-6) is also available at similar purities, its procurement would be scientifically and pharmacologically distinct, leading to a different stereochemical outcome in any downstream chiral application .

Chemical Purity Quality Control Procurement Specification

Defined Application Scenarios for (R)-Methyl 4-(1-aminoethyl)benzoate Based on Quantitative Evidence


Synthesis of Enantiopure Active Pharmaceutical Ingredients (APIs)

As a pre-resolved chiral building block, (R)-Methyl 4-(1-aminoethyl)benzoate is ideally suited for the synthesis of APIs that require a specific (R)-configuration at the benzylic amine position. Its use directly installs the required stereocenter, avoiding the low-yield, high-waste process of resolving a racemic intermediate late in the synthetic route [1]. This is particularly critical for APIs where the (S)-enantiomer is either inactive or possesses a different therapeutic or toxicological profile .

Preparation of Chiral Ligands for Asymmetric Catalysis

The compound serves as a versatile scaffold for constructing chiral ligands used in asymmetric catalysis. The primary amine group can be readily functionalized to create a variety of phosphine, amine, or carbene ligands, while the methyl ester provides a handle for further modification or attachment to solid supports. The high enantiomeric purity of the starting material ensures that the resulting ligand will exhibit high stereoselectivity in catalytic transformations [1].

Internal Standard for Chiral HPLC Method Development

The high and certified enantiomeric excess (≥98% ee) of commercial batches makes (R)-Methyl 4-(1-aminoethyl)benzoate a reliable reference standard for developing and validating chiral HPLC methods [1]. It can be used to establish retention times, resolution factors, and detection limits for separating the (R)- and (S)-enantiomers in complex reaction mixtures or in the quality control of enantiopure pharmaceuticals .

Mechanistic Probe in Stereochemical Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the (R)-enantiomer is used as a precise molecular probe to delineate the stereochemical requirements of a biological target. By comparing its activity against the (S)-enantiomer (CAS 222714-37-6), researchers can confirm chiral recognition and quantify the eudysmic ratio, providing crucial data for optimizing drug candidate properties such as potency, selectivity, and off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Methyl 4-(1-aminoethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.